![molecular formula C10H17NO2 B13620000 Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate](/img/structure/B13620000.png)
Methyl 2-Amino-2-(spiro[3.3]heptan-2-ylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane ring system, which is a bicyclic structure where two rings are connected through a single carbon atom. The presence of an amino group and an ester functional group makes this compound interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate typically involves the reaction of spiro[3.3]heptane-2-carboxylic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of methanol and a suitable catalyst, such as sulfuric acid, to convert the carboxylic acid group into an ester.
Industrial Production Methods
In an industrial setting, the production of methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or esters, depending on the reagents used.
科学的研究の応用
Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}propanoate: Similar structure with a propanoate ester group.
Methyl 2-amino-2-{spiro[3.3]heptan-2-yl}butanoate: Similar structure with a butanoate ester group.
Uniqueness
Methyl 2-amino-2-{spiro[33]heptan-2-yl}acetate is unique due to its specific spirocyclic structure and the presence of both amino and ester functional groups
特性
分子式 |
C10H17NO2 |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
methyl 2-amino-2-spiro[3.3]heptan-2-ylacetate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)8(11)7-5-10(6-7)3-2-4-10/h7-8H,2-6,11H2,1H3 |
InChIキー |
XHVZYYRFWBPCHP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C1CC2(C1)CCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


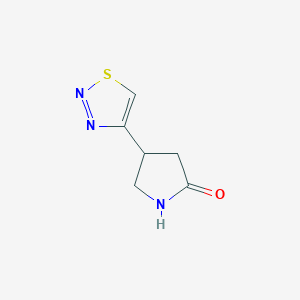
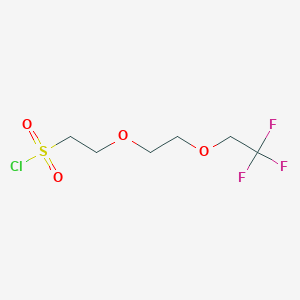
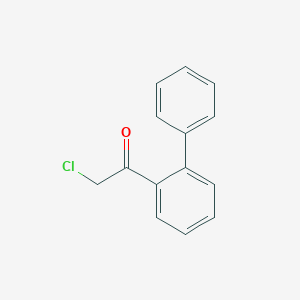
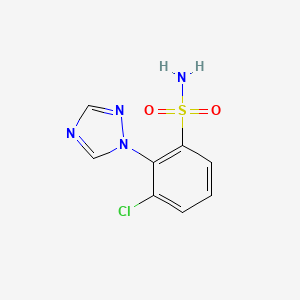
![methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13619955.png)
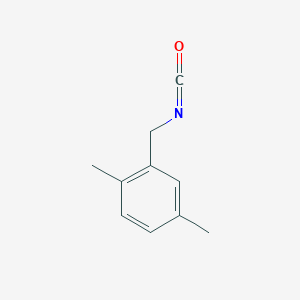
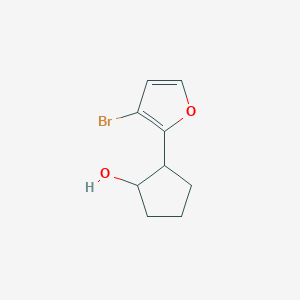
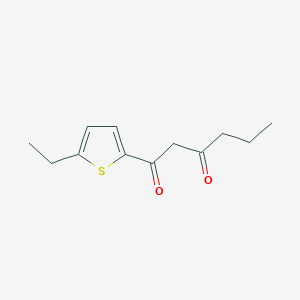
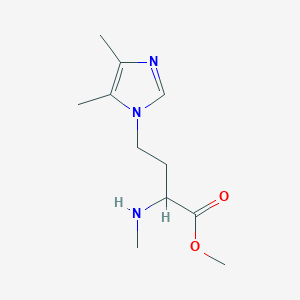
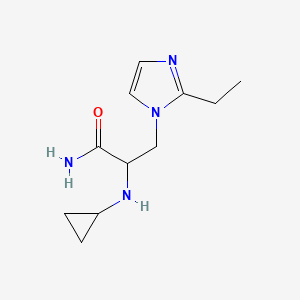
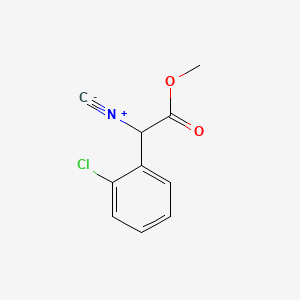
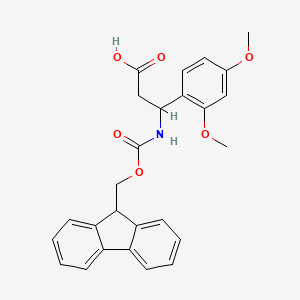
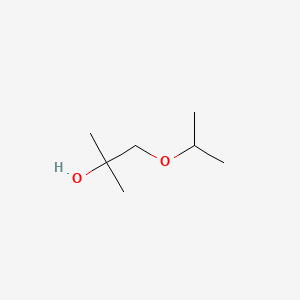
![2-Methyl-2-[(propan-2-yloxy)methyl]oxirane](/img/structure/B13619997.png)
